2-(2-Chlorophenyl)-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-methoxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-chlorophenyl)-2-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: this compound can be oxidized to form 2-(2-chlorophenyl)-2-methoxyacetaldehyde or 2-(2-chlorophenyl)-2-methoxyacetone.
Reduction: Reduction can yield 2-(2-chlorophenyl)-2-methoxyethanol or 2-(2-chlorophenyl)-2-methoxyethane.
Substitution: Substitution reactions can produce derivatives such as 2-(2-bromophenyl)-2-methoxyacetic acid or 2-(2-hydroxyphenyl)-2-methoxyacetic acid.
Scientific Research Applications
2-(2-Chlorophenyl)-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)-2-methoxyacetic acid
- 2-(2-Hydroxyphenyl)-2-methoxyacetic acid
- 2-(2-Fluorophenyl)-2-methoxyacetic acid
Uniqueness
2-(2-Chlorophenyl)-2-methoxyacetic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may influence its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXDEKBULWVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.